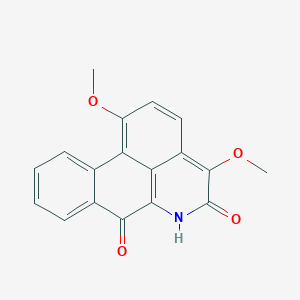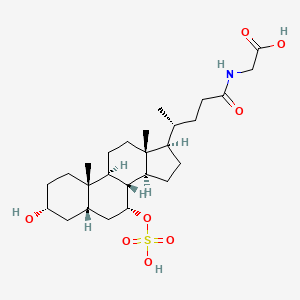
Glycochenodeoxycholic acid 7-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycochenodeoxycholic acid 7-sulfate is a sulfooxy steroid. It derives from a cholic acid. It is a conjugate acid of a glycochenodeoxycholate 7-sulfate(2-) and a glycochenodeoxycholic acid sulfate anion.
Glycochenodeoxycholic acid 7-sulfate belongs to the class of organic compounds known as glycinated bile acids and derivatives. Glycinated bile acids and derivatives are compounds with a structure characterized by the presence of a glycine linked to a bile acid skeleton. Glycochenodeoxycholic acid 7-sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Glycochenodeoxycholic acid 7-sulfate has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, glycochenodeoxycholic acid 7-sulfate is primarily located in the membrane (predicted from logP) and cytoplasm. Glycochenodeoxycholic acid 7-sulfate can be biosynthesized from cholic acid.
Scientific Research Applications
Analysis and Quantification in Biological Samples : GCDA can be analyzed and quantified in biological samples, such as serum and urine. Hirano et al. (1987) developed a facile solvolysis procedure for sulfated bile acids and demonstrated its clinical utility in analyzing bile acids in the serum of patients with obstructive jaundice, identifying a significant proportion of 3-sulfated glycochenodeoxycholic acid (Hirano, Miyazaki, Higashidate, & Nakayama, 1987).
Absorption and Metabolism Studies : Walker et al. (1986) investigated the absorption of sulfated and nonsulfated chenodeoxycholic and glycochenodeoxycholic acids in the colon and ileum of rats. They found that sulfated bile acids were not absorbed in the colon and had lower absorption in the ileum compared to nonsulfated bile acids (Walker, Stiehl, Raedsch, Klöters, & Kommerell, 1986).
Identification and Characterization : Kirkpatrick et al. (1980) identified the 3-monosulfate ester as the predominant product of in vitro enzymatic sulfation of glyco- and taurochenodeoxycholate, with the 7-sulfate ester synthesized at a lower rate. This research aids in understanding the metabolic pathways of bile acids (Kirkpatrick, Lack, & Killenberg, 1980).
Applications in Drug Interaction Studies : Takehara et al. (2017) assessed glycochenodeoxycholate-3-sulfate as a surrogate endogenous substrate to investigate drug interactions involving OATP1B1 and OATP1B3 in healthy volunteers. This research is significant in pharmacokinetics and drug development (Takehara et al., 2017).
Understanding Hepatobiliary Diseases : The measurement and analysis of GCDA in serum and urine provide insights into hepatobiliary diseases. Makino et al. (1974) found a significant amount of bile acid sulfate in the urine of patients with these diseases, indicating its potential as a diagnostic marker (Makino, Shinozaki, Nakagawa, & Mashimo, 1974).
Role in Bile Acid Metabolism : Barnes et al. (1979) examined the sulfation of glycochenodeoxycholic acid in tissue fractions from adult hamsters, providing insights into the metabolic pathways and regulatory mechanisms of bile acid metabolism (Barnes, Burhol, Zander, Haggstrom, Settine, & Hirschowitz, 1979).
properties
CAS RN |
67030-55-1 |
|---|---|
Product Name |
Glycochenodeoxycholic acid 7-sulfate |
Molecular Formula |
C26H43NO8S |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO8S/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)35-36(32,33)34/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1 |
InChI Key |
GLYPHOJMMLQNJQ-GYPHWSFCSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)C |
SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



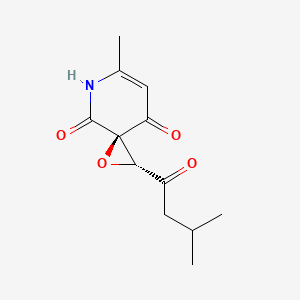
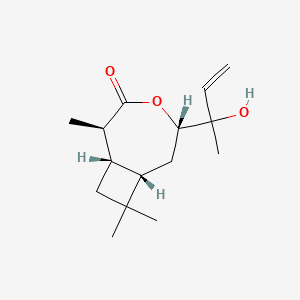
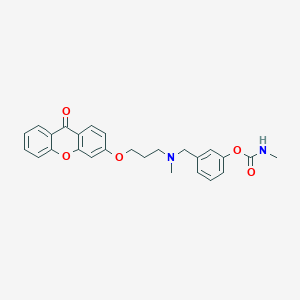

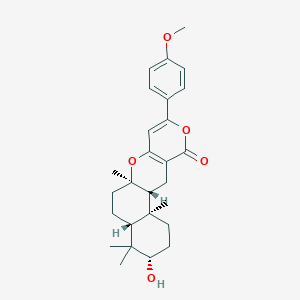
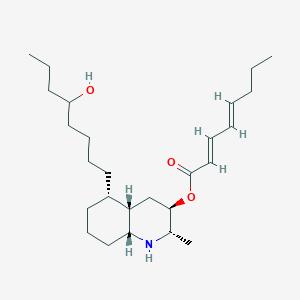
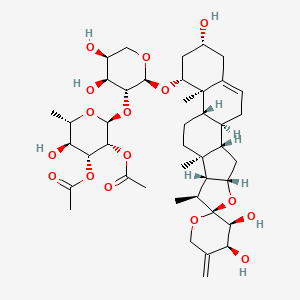

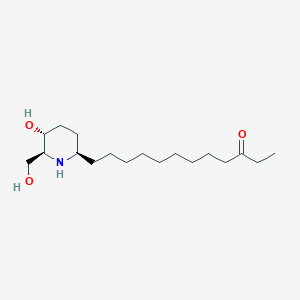

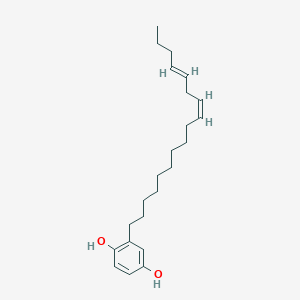
![3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-3-hydroxy-2-methylpropanoic acid](/img/structure/B1248330.png)

